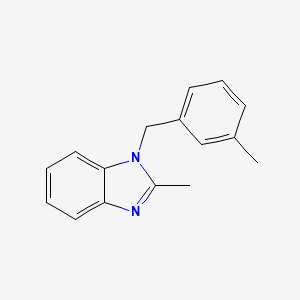
N-(2-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that belongs to the class of piperazine derivatives. It has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry and neuroscience.
作用機序
The exact mechanism of action of N-(2-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act as a modulator of various neurotransmitters in the brain, including serotonin and dopamine. It has been shown to increase the levels of these neurotransmitters in certain brain regions, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. It has also been shown to modulate the activity of certain ion channels, leading to its potential role in the treatment of neuropathic pain.
実験室実験の利点と制限
One of the advantages of using N-(2-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide in lab experiments is its relatively low toxicity and high purity. It is also readily available from commercial sources, making it easy to obtain for research purposes. However, one limitation of using N-(2-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(2-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. One potential area of study is its potential role in the treatment of anxiety and depression in humans. Further studies are needed to determine its safety and efficacy in humans, as well as to identify the optimal dosage and administration route. Another area of study is its potential role in the treatment of neuropathic pain, as further studies are needed to determine its mechanism of action and potential side effects. Additionally, further studies are needed to explore the potential uses of N-(2-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide in other areas of research, including medicinal chemistry and neuroscience.
合成法
The synthesis of N-(2-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide can be achieved by reacting 2-methylphenylpiperazine with 2-pyridinecarbothioamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques, including column chromatography and recrystallization. The purity and yield of the final product depend on the reaction conditions and purification method used.
科学的研究の応用
N-(2-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been widely studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. N-(2-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been studied for its potential role in the treatment of neuropathic pain, as it has been shown to modulate the activity of certain neurotransmitters in the brain.
特性
IUPAC Name |
N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-14-6-2-3-7-15(14)19-17(22)21-12-10-20(11-13-21)16-8-4-5-9-18-16/h2-9H,10-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHVNDXRIZPQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)




![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)






![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)